molecular formula C8H10F2N2O2 B1484077 6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097998-03-1

6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484077
CAS No.: 2097998-03-1
M. Wt: 204.17 g/mol
InChI Key: SLSXWBZVHUATMD-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by the presence of a difluoromethyl group and an isopropyl group attached to a tetrahydropyrimidine-2,4-dione core. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and a difluoromethylating agent.

    Reaction Conditions:

    Purification: The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the laboratory synthesis to larger reactors while maintaining the reaction conditions to ensure consistent product quality.

    Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Automation: Utilizing automated systems for continuous production and monitoring to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hydroxylated or carbonyl-containing derivatives.

    Reduction: Can produce alcohols or amines.

Scientific Research Applications

6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    6-(Methyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a methyl group instead of a difluoromethyl group.

    6-(Chloromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 6-(difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.

Properties

IUPAC Name

6-(difluoromethyl)-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-4(2)12-6(13)3-5(7(9)10)11-8(12)14/h3-4,7H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSXWBZVHUATMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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